cis-Tetrahydropyran-3,5-diamine
Description
cis-Tetrahydropyran-3,5-diamine is a bicyclic amine derivative characterized by a six-membered tetrahydropyran ring with two amino groups at the 3- and 5-positions in a cis configuration. This structural motif imparts unique stereoelectronic properties, making it a valuable scaffold in medicinal chemistry and catalysis. The compound’s rigidity and hydrogen-bonding capabilities enhance its utility in molecular recognition and ligand design.
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
oxane-3,5-diamine |
InChI |
InChI=1S/C5H12N2O/c6-4-1-5(7)3-8-2-4/h4-5H,1-3,6-7H2 |
InChI Key |
XJEDAYAKFYAHIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCC1N)N |
Origin of Product |
United States |
Preparation Methods
Thermal Conversion of Pentamethylene Diamine to Tetrahydropyridine Intermediates
A key precursor approach involves the thermal cyclization of pentamethylene diamine to form 2,3,4,5-tetrahydropyridine derivatives, which can be subsequently converted to tetrahydropyran diamines through further functionalization steps.
-
- Pentamethylene diamine (either pure, aqueous, or organic solvent solution) is heated above 120 °C but below its boiling point.
- Organic solvents with boiling points above 130 °C, such as alkanes, benzene derivatives, alcohols, ethers, esters, or amines, are used to disperse pentamethylene diamine.
- The reaction proceeds via thermal cyclization to 2,3,4,5-tetrahydropyridine with yields up to 99% conversion efficiency.
- Subsequent oxidation or reduction steps can transform tetrahydropyridine into pyridine or piperidine derivatives, respectively.
| Parameter | Condition | Result |
|---|---|---|
| Pentamethylene diamine | 98% purity, 200 g | Heated at 180 °C for 12 h |
| Solvent | Neat or in high-boiling organic solvent | 2,3,4,5-tetrahydropyridine formed (17.2 g) |
| Conversion efficiency | >99% | High yield of intermediate |
This method provides a green, simple, and industrially promising route to nitrogen-containing heterocycles, which can be adapted for cis-tetrahydropyran diamine synthesis by further elaboration of the intermediates.
Tandem Cross-Metathesis/Thermal SN2′ Reaction for cis-Tetrahydropyran Synthesis
A more recent and mild synthetic approach involves the tandem cross-metathesis followed by a thermal SN2′ reaction to construct 4-hydroxy-2,6-cis-tetrahydropyrans, which are closely related in structure to this compound.
-
- The tandem reaction avoids protecting groups, enabling synthesis from base-sensitive substrates.
- Cross-metathesis forms key carbon-carbon bonds, followed by thermal SN2′ cyclization to close the tetrahydropyran ring with cis stereochemistry.
- This method was successfully applied in the synthesis of (±)-diospongin A, a natural product containing cis-tetrahydropyran motifs.
-
- Mild thermal conditions preserve sensitive functional groups.
- High stereoselectivity for cis isomers.
- Protecting-group-free synthesis reduces steps and waste.
| Step | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Cross-metathesis | Alkene metathesis | Catalyzed by Grubbs catalyst | Formation of diene intermediate |
| Thermal SN2′ reaction | Intramolecular nucleophilic substitution | Heating under mild conditions | cis-Tetrahydropyran ring closure |
This approach is highly efficient for synthesizing cis-substituted tetrahydropyrans and can be adapted to install amino groups at desired positions, including 3 and 5, through functional group transformations.
Comparative Analysis of Preparation Methods
| Feature | Thermal Cyclization of Pentamethylene Diamine | Tandem Cross-Metathesis/Thermal SN2′ Reaction |
|---|---|---|
| Starting Materials | Pentamethylene diamine | Alkenes and unsaturated precursors |
| Reaction Conditions | High temperature (120–220 °C), reflux | Mild thermal conditions, catalyst-mediated |
| Stereoselectivity | Moderate, depends on conditions | High cis-selectivity |
| Functional Group Compatibility | Moderate, requires careful solvent choice | High, protecting-group-free |
| Industrial Scalability | High, simple steps and green chemistry | Moderate, catalyst cost and substrate scope |
| Yield and Conversion Efficiency | Up to 99% conversion, high yield of intermediates | High yield of cis-tetrahydropyran products |
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyran-3,5-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Tetrahydro-2H-pyran-3,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of Tetrahydro-2H-pyran-3,5-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares cis-Tetrahydropyran-3,5-diamine with structurally related diamines:
Key Research Findings
Synthetic Accessibility: Pyrazole- and isoxazole-diamines are synthesized via nitrile cyclization or malononitrile intermediates . In contrast, this compound likely requires oxacycle-specific methods, such as ring-closing metathesis or epoxide amination.
Reactivity: Pyrazole-diamines exhibit nucleophilic aromatic substitution at the 4-position due to electron-withdrawing effects of adjacent amino groups . Tetrahydropyran-diamines, with their saturated ring, favor stereoselective alkylation or acylation at the amino groups.
Toxicity and Environmental Impact: Toluene-2,5-diamine has a Regional Screening Level (RSL) of 3.2E-04 mg/m³, indicating significant toxicity risks . No direct toxicity data exist for this compound, but its saturated structure may reduce bioaccumulation compared to aromatic analogs.
Thermal Stability :
- Pyrazole-diamines demonstrate high thermal stability (decomposition >250°C) due to aromaticity, whereas tetrahydropyran derivatives may degrade at lower temperatures (~150°C) .
Q & A
Q. What are the common synthetic routes for cis-Tetrahydropyran-3,5-diamine, and what methodological considerations are critical during synthesis?
The synthesis typically involves cyclization reactions using tetrahydrofuran (THF) as a solvent and triethylamine (EtN) to neutralize byproducts like HCl. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography. Precise stoichiometric ratios and temperature control (room temperature to reflux) are critical to avoid side products. Reaction intermediates, such as carbazolyldiamine derivatives, may require isolation under inert atmospheres .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Adhere to guidelines for handling volatile organic compounds: use local exhaust ventilation, wear nitrile gloves, safety goggles, and lab coats. Avoid sparks or open flames due to flammability risks (flash point ~88°C). Store in sealed containers away from oxidizers. Emergency protocols include using safety showers and eye-wash stations, as recommended in chemical safety data sheets .
Q. How is this compound structurally characterized to confirm its configuration?
X-ray crystallography is the gold standard for confirming the cis configuration. Programs like SHELXL refine crystallographic data to resolve bond angles and spatial arrangements. Complementary methods include H/C NMR to verify amine proton environments and FT-IR for functional group analysis (e.g., NH stretching at 3300–3400 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results during structural validation?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Cross-validate using high-resolution mass spectrometry (HRMS) for molecular weight confirmation and variable-temperature NMR to detect conformational flexibility. SHELXL’s refinement tools can model disorder or thermal motion artifacts, while DFT calculations provide theoretical benchmarks for bond parameters .
Q. What strategies optimize reaction yields of this compound in multi-step syntheses?
Yield optimization requires controlling reaction kinetics and minimizing side reactions. Use catalytic amounts of Lewis acids (e.g., ZnCl) to accelerate cyclization. Solvent polarity adjustments (e.g., switching from THF to DMF) may stabilize intermediates. Monitor intermediates via LC-MS and employ gradient elution in chromatography for better separation of diastereomers .
Q. What advanced analytical methods are used to assess the purity and stability of this compound under varying conditions?
Pharmacopoeia-grade tests include:
Q. Can this compound serve as a precursor for synthesizing heterocyclic compounds?
Yes. Its vicinal diamine groups enable condensation with carbonyl compounds to form pyrazole or isoxazole derivatives. For example, reactions with malononitrile yield 4-substituted pyrazole-3,5-diamines, as demonstrated in studies on analogous diaminopyridine systems. Microwave-assisted synthesis can enhance reaction efficiency for such heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
